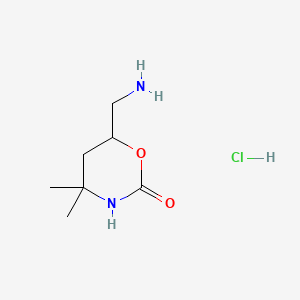
1-(3-Ethenylazetidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethenylazetidin-1-yl)ethan-1-one is an organic compound that features an azetidine ring with an ethenyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethenylazetidin-1-yl)ethan-1-one typically involves the reaction of azetidine with ethenyl-containing reagents under controlled conditions. One common method involves the use of ethenyl magnesium bromide in the presence of a catalyst to facilitate the addition of the ethenyl group to the azetidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethenylazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: The ethenyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted azetidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Ethenylazetidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethenylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in binding interactions, while the azetidine ring may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparación Con Compuestos Similares
1-(3-Ethenylazetidin-1-yl)ethan-1-one can be compared with other azetidine derivatives, such as:
1-(3-Hydroxymethylazetidin-1-yl)ethan-1-one: This compound has a hydroxymethyl group instead of an ethenyl group, leading to different reactivity and applications.
1-(3-Aminoazetidin-1-yl)ethan-1-one: The presence of an amino group can significantly alter the compound’s chemical properties and biological activity.
The uniqueness of this compound lies in its ethenyl group, which provides distinct reactivity and potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-(3-ethenylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C7H11NO/c1-3-7-4-8(5-7)6(2)9/h3,7H,1,4-5H2,2H3 |
Clave InChI |
DLENEOSAQGCVNS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)




![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)



![rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15305632.png)


